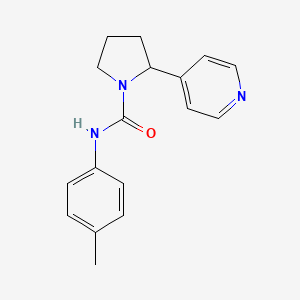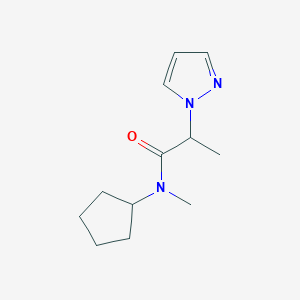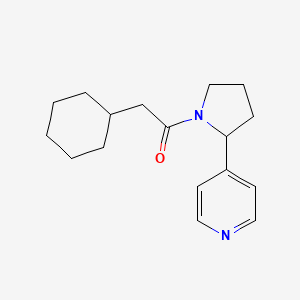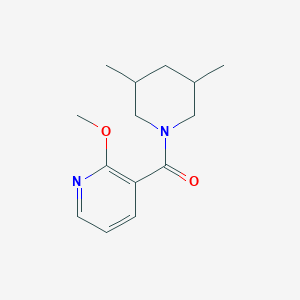
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone, also known as DMMP, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. DMMP has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mechanism of Action
The exact mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone is not well understood, but it is believed to interact with the GABAergic system in the brain. (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This may explain its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been found to exhibit a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and memory. (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been found to have neuroprotective effects, protecting neurons from damage and degeneration.
Advantages and Limitations for Lab Experiments
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in the literature. It also exhibits a wide range of pharmacological activities, making it a versatile tool for studying the GABAergic system and neurological disorders. However, (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone is not without its limitations. It has been found to be toxic at high doses, and its exact mechanism of action is not well understood.
Future Directions
There are several potential future directions for research on (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone. One area of interest is the development of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone analogs with improved pharmacological properties. Another potential direction is the investigation of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone and its potential side effects.
Conclusion
In conclusion, (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone is a promising compound with potential applications in the field of medicinal chemistry. Its wide range of pharmacological activities and neuroprotective effects make it a valuable tool for studying the GABAergic system and neurological disorders. While further research is needed to fully understand the mechanism of action and potential side effects of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone, it represents a promising avenue for the development of new drugs.
Synthesis Methods
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone can be synthesized through a multi-step process involving the reaction of piperidine with 3-bromo-5-methylpyridine, followed by the addition of methoxyamine hydrochloride and subsequent reduction with sodium borohydride. This synthesis method has been well-established in the literature and has been used to produce (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone in high yields and purity.
Scientific Research Applications
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a variety of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been shown to have potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease.
properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-11(2)9-16(8-10)14(17)12-5-4-6-15-13(12)18-3/h4-6,10-11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJERAJQFPKEIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(N=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
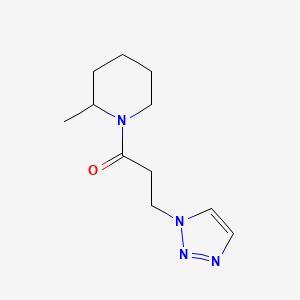


![2,2-dimethyl-N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B7493879.png)

